7-Oxaspiro[5.6]dodec-9-ene
Description
Contextualization within Spiroketal Chemical Space and Structural Motifs
Spiroketals are a prominent subclass of spiro compounds where two heterocyclic rings, each containing an oxygen atom, are joined by a central spirocarbon. wikipedia.org This structural motif is not merely a chemical curiosity but a recurring feature in numerous natural products, including toxins, pheromones, and compounds with notable pharmacological properties. wikipedia.orgnih.gov The inherent three-dimensionality and conformational rigidity of spiroketals make them "privileged scaffolds" in medicinal chemistry, often leading to high biological activity and selectivity. rsc.orgresearchgate.net
Significance of the Spiro[5.6]dodecane Framework in Organic Synthesis
The spiro[5.6]dodecane framework is a valuable target in organic synthesis due to its presence in various natural products and its potential as a core structure for the development of new therapeutic agents. nih.govrsc.org The synthesis of such frameworks, however, presents a classic challenge, particularly in controlling the stereochemistry at the spirocenter. nih.gov
Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxy ketone precursor, but this approach can lack stereocontrol. wikipedia.orgchemrxiv.org Consequently, a significant area of research has been dedicated to developing stereocontrolled methods for accessing spiroketals, including those with the spiro[5.6]dodecane skeleton. nih.gov These advanced synthetic strategies are crucial for exploring the full potential of this structural motif in drug discovery and materials science. The ability to synthesize specific stereoisomers is particularly important, as different isomers of a spiroketal can exhibit vastly different biological activities. nih.gov
The synthesis of substituted derivatives of the spiro[5.6]dodecane framework, such as 8-azaspiro[5.6]dodec-10-ene, has been explored for the development of compounds with potential anticancer and antiviral activities. researchgate.netresearchgate.net This highlights the versatility of the spiro[5.6]dodecane scaffold in generating diverse molecular structures for biological screening.
Overview of Advanced Research Trajectories for 7-Oxaspiro[5.6]dodec-9-ene and Related Systems
Current research on this compound and related spiro[5.6]dodecane systems is multifaceted. One major thrust is the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of these complex molecules. For instance, some approaches have focused on intramolecular cyclizations of enones, though the formation of the seven-membered ring in some spiro[5.6] systems can be challenging. thieme-connect.de
Another key research direction is the exploration of the biological activities of these compounds. While specific research on the biological profile of this compound is limited, related dioxaspiro compounds are being investigated for a range of potential pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. smolecule.com The unique three-dimensional shape of the spiro[5.6]dodecane framework makes it an attractive scaffold for designing molecules that can interact with specific biological targets like enzymes and receptors. nih.govsmolecule.com
Furthermore, computational studies and conformational analysis of spiro[5.6]dodecane systems are being employed to understand their structural dynamics and to predict their properties. smolecule.comrsc.org These theoretical investigations, in conjunction with experimental work, are crucial for designing new spiroketal-based molecules with desired functions. The study of related systems, such as tetraoxaspiro[5.6]dodecanes, provides further insight into the conformational behavior of these spirocycles. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Derivative
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 150615-37-5 | C₁₁H₁₈O | 166.26 |
This table presents basic physicochemical data for the parent compound and a substituted derivative. cymitquimica.combldpharm.com
Table 2: Selected Research on Substituted Spiro[5.6]dodecane Systems
| Compound Type | Research Focus | Key Findings |
|---|---|---|
| 8-Azaspiro[5.6]dodec-10-ene derivatives | Synthesis of pyrrole (B145914) derivatives | Generation of diastereomerically pure compounds with potential for further functionalization. researchgate.netmdpi.com |
| 8-Azaspiro[5.6]dodec-10-en-1-ol derivatives | Synthesis and structural characterization | Successful synthesis and detailed structural analysis using various spectroscopic methods. mdpi.com |
This table summarizes recent research on the synthesis and characterization of various functionalized spiro[5.6]dodecane systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C11H18O/c1-3-7-11(8-4-1)9-5-2-6-10-12-11/h2,6H,1,3-5,7-10H2 |
InChI Key |
HXIFZKATLASQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC=CCO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 7 Oxaspiro 5.6 Dodec 9 Ene
Ring-Opening Reactions and Mechanism Elucidation of the Spiroketal Core
The spiroketal unit is a defining feature of 7-Oxaspiro[5.6]dodec-9-ene and is susceptible to ring-opening reactions under specific conditions, most notably acidic environments. The mechanism of acid-catalyzed ring-opening is analogous to that of other ethers and epoxides, which involves initial protonation of the oxygen atom. khanacademy.orgpressbooks.pubopenstax.org This protonation enhances the leaving group ability of the oxygen and activates the adjacent carbons toward nucleophilic attack.
The process begins with the protonation of the spirocyclic oxygen atom by an acid, forming an oxonium ion intermediate. This intermediate exists in equilibrium with a ring-opened oxocarbenium ion. The stability of this cation plays a crucial role in the reaction pathway. The subsequent attack by a nucleophile can lead to a variety of products, depending on the reaction conditions and the nature of the nucleophile. In the presence of water, for example, this can lead to the formation of a diol.
Under certain conditions, particularly with strong nucleophiles, a mechanism known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) can occur. wikipedia.org This pathway is well-documented for nucleophilic substitutions on heterocyclic systems. wikipedia.org In the context of this compound, a strong nucleophile could potentially attack one of the carbons adjacent to the spirocyclic oxygen, leading to the opening of one of the rings. Subsequent rearrangement and ring closure could lead to different heterocyclic systems. The exact pathway and product distribution would be highly dependent on the stability of the intermediates formed.
Functionalization and Derivatization of the Dodec-9-ene Moiety
The presence of an endocyclic double bond in the seven-membered ring provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The double bond in the dodec-9-ene moiety is susceptible to electrophilic addition reactions. Common electrophiles such as hydrogen halides (H-X) and halogens (X₂) can add across the double bond. The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, in the case of hydroboration-oxidation, an anti-Markovnikov addition is observed.
The epoxidation of the double bond in this compound is a key transformation that can introduce new stereocenters and provide a synthetically versatile epoxide intermediate. Various reagents can be employed for this purpose, including peroxy acids like m-CPBA or organocatalytic systems. organic-chemistry.org The stereochemical outcome of the epoxidation is of significant interest. The existing stereochemistry of the spiroketal core can exert diastereocontrol, favoring the formation of one diastereomer of the epoxide over the other. This stereocontrol is crucial in the synthesis of complex natural products containing spiroketal moieties. cornell.edumskcc.org The development of stereoselective epoxidation methods for cyclic alkenes is an active area of research, with various catalytic systems designed to achieve high enantioselectivity. organic-chemistry.orgnih.gov The resulting epoxide is a valuable intermediate that can undergo further regioselective ring-opening reactions with various nucleophiles. rsc.orgresearchgate.netpreprints.org
The hydroboration-oxidation reaction offers a complementary method to functionalize the double bond, providing access to alcohols with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com This two-step process involves the syn-addition of a borane (B79455) reagent (like BH₃ or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide in basic conditions. wikipedia.orgnumberanalytics.com The stereochemistry of the reaction is syn, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. masterorganicchemistry.com This method is highly valuable for introducing a hydroxyl group at the less substituted carbon of the double bond, a transformation that is not achievable through direct acid-catalyzed hydration. wikipedia.org
Other olefin transformations, such as dihydroxylation, ozonolysis, or catalytic hydrogenation, can also be applied to the dodec-9-ene moiety to further diversify the molecular structure.
Rearrangement Reactions and Skeletal Modifications
The spiroketal framework of this compound is not static and can undergo various rearrangement reactions, leading to significant skeletal modifications. These rearrangements can be triggered by different stimuli, including acid catalysis or the introduction of reactive functional groups. nih.govrsc.org For instance, the epoxidation of a spiroketal enol ether has been shown to trigger a rearrangement that effectively turns the molecule "inside out". nih.gov
Acid-catalyzed rearrangements of spiroketal enol ethers can lead to the formation of different bicyclic systems. rsc.org Furthermore, ring-enlargement strategies have been developed for the synthesis of spiroketals, suggesting that the reverse process, a ring contraction or modification, could be a feasible transformation for this compound under appropriate conditions. acs.org The development of cascade reactions involving rearrangements has become a powerful tool in the synthesis of complex spiroketals. sioc-journal.cnpitt.edu These skeletal modifications are of great importance as they can provide access to novel molecular scaffolds with potentially interesting biological activities.
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of two distinct reactive sites in this compound—the spiroketal and the double bond—raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the specific reagents and conditions employed. For instance, in reactions involving both a nucleophile and an electrophile, the competition between the attack at the spiroketal core and addition to the double bond will be a key factor.
Controlling regioselectivity is a common challenge in the synthesis of unsaturated spiroketals. acs.orgacs.org In many metal-catalyzed reactions, mixtures of products can arise due to the competing cyclization pathways. acs.org DFT studies have been employed to understand the mechanism and regioselectivity of such reactions, highlighting the role of protecting groups in directing the reaction towards a specific outcome. benthamdirect.com In the case of this compound, a careful choice of reaction conditions would be necessary to selectively target either the spiroketal or the double bond. For example, reactions that are specific to olefins, like certain catalytic hydrogenations, might leave the spiroketal intact. Conversely, conditions that favor acetal (B89532) cleavage could selectively open the spiroketal ring while leaving the double bond untouched. The ability to control this selectivity is crucial for the strategic use of this compound as a building block in organic synthesis.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for scholarly articles and publications, detailed information regarding its structural elucidation, conformational analysis, and computational studies is not presently available in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
The inquiry sought a detailed exploration of this compound, focusing on a comparison of its conformation in the solid state versus in solution, and a deep dive into its computational and theoretical chemistry. The proposed structure of the article included subsections on Density Functional Theory (DFT) calculations for electronic structure and stability, conformational analysis and energy minimization, prediction of spectroscopic parameters such as NMR chemical shifts, elucidation of reaction mechanisms and transition states, and an examination of stereoelectronic and anomeric effects within the spiroketal system.
While general principles and methodologies for these analytical techniques are well-established in organic chemistry, their specific application to this compound has not been documented in accessible research. Scientific investigation into spirocyclic systems is an active area of research, but the focus of published studies appears to be on analogues with different heteroatoms or ring sizes. For instance, research is available for related structures such as 8-azaspiro[5.6]dodec-10-ene derivatives and other oxaspiro compounds, but this information cannot be extrapolated to accurately describe the unique properties of this compound.
The creation of the requested data tables and detailed research findings is contingent on the existence of primary research data, which is currently absent for this specific compound. Without experimental data from techniques like X-ray crystallography for solid-state analysis or various NMR spectroscopic methods for solution-state analysis, a comparative discussion on conformational differences is not possible. Similarly, computational studies, including DFT calculations, require a foundational basis of either experimental data for validation or a specific research question that has been investigated and published.
Applications of 7 Oxaspiro 5.6 Dodec 9 Ene and Its Derivatives in Advanced Organic Synthesis and Materials Science
Utilization as Key Synthetic Intermediates and Chiral Building Blocks
The spiroketal moiety is a common feature in numerous natural products, many of which exhibit significant biological activity. nih.govnih.gov Consequently, spiroketal compounds like 7-oxaspiro[5.6]dodec-9-ene serve as crucial intermediates in synthetic chemistry. Their conformationally restricted framework provides an excellent platform for imprinting a desired three-dimensional structure, which is critical for specific molecular interactions, such as those between a ligand and a protein. mdpi.com This makes them attractive chiral building blocks for creating molecules with high specificity and potency. mdpi.com
The synthesis of less stable spiroketal stereoisomers often requires carefully controlled kinetic conditions to prevent equilibration to the most thermodynamically stable form. nih.govmdpi.com This stereochemical control is essential when these compounds are used as chiral synthons. Synthetic spiro compounds have found applications as chiral ligands and catalysts, demonstrating their utility in asymmetric synthesis. mdpi.com The defined spatial arrangement of functional groups around the spirocyclic core allows for the precise construction of complex target molecules.
Design and Synthesis of Complex Polycyclic and Heterocyclic Systems
The this compound scaffold is a versatile starting point for the synthesis of more elaborate molecular architectures, including complex polycyclic and heterocyclic systems. By analogy, related spirocyclic systems such as 8-azaspiro[5.6]dodec-10-ene have been extensively used to generate novel heterocyclic derivatives. researchgate.netmdpi.comresearchgate.netpreprints.org
A common synthetic strategy involves the chemical manipulation of functional groups on the spirocyclic rings. For instance, an epoxide on the spiro-framework can undergo a ring-opening reaction with an azide anion. mdpi.compreprints.org The resulting azide can then participate in a "click reaction" to form a 1,2,3-triazole ring. mdpi.compreprints.org Subsequent functionalization, such as coupling reactions with various acids, allows for the attachment of other heterocyclic moieties, like pyrroles, to the spiro-core. researchgate.netmdpi.compreprints.org This modular approach enables the creation of a diverse library of complex molecules with potential applications in medicinal chemistry. researchgate.netmdpi.com For example, spirocyclic derivatives of 8-oxaspiro[5.6]dodecane have been synthesized and evaluated for their therapeutic potential. researchgate.netresearchgate.netpreprints.org
Table 1: Synthetic Pathway for Heterocyclic Derivatives from a Spirocyclic Precursor
| Step | Reaction | Reagents | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Epoxide Ring Opening | Azide Anion | Azide-functionalized spirocycle mdpi.compreprints.org |
| 2 | "Click Reaction" | Alkyne, CuSO₄·5H₂O, Na-ascorbate | 1,2,3-Triazole-spirocycle conjugate mdpi.compreprints.org |
| 3 | Amine Deprotection | Acidic Conditions | Spirocyclic amine hydrochloride mdpi.compreprints.org |
Integration into Polymer Chemistry and Advanced Material Design
The rigid and contorted shape imparted by the spiro-center is highly beneficial in polymer science, where it is used to prevent efficient chain packing, leading to materials with unique properties. researchgate.net
Multi-functional molecules with spirocyclic acetal (B89532) structures are emerging as attractive monomers for creating high-performance polymers. researchgate.netresearchgate.net Incorporating these rigid spirocyclic units into a polymer backbone can significantly enhance the material's glass transition temperature (Tg) and thermal stability. researchgate.netnih.gov This is due to the restricted conformational flexibility of the spiroketal structure. nih.gov
Various polymerization methods can be used with spiroketal monomers to produce a range of polymer types, including polyesters, poly(β-thioether ester)s, polyetherketones, and polyimides. researchgate.net A key advantage of these polymers is their potential for chemical recyclability. The acetal/ketal linkage is susceptible to cleavage under controlled acidic conditions, which can break the polymer down into its constituent monomers or oligomers for recovery and reuse. researchgate.net Furthermore, some spiro-monomers, such as spiro-orthoesters, exhibit low volumetric shrinkage or even expansion during polymerization, a valuable property for applications like dental composites and precision castings. nih.gov
Spiroketal-based polymers are particularly effective in creating organic microporous materials, which are solids containing interconnected pores less than 2 nm in size. researchgate.netresearchgate.net These materials are synthesized through reactions like 1,3-dioxol-forming polymerization between a polyol (such as pentaerythritol) and a diketone derivative. researchgate.netcjps.org
The inherent rigidity and nonlinear shape of the spiro-center prevent the polymer chains from packing closely together, resulting in an amorphous structure with significant intrinsic microporosity. researchgate.net These nanoporous polymers exhibit high thermal stability and large surface areas.
Table 2: Properties of Spiroketal-Based Nanoporous Polymers
| Polymer Type | Synthesis Method | BET Surface Area (m² g⁻¹) | Application |
|---|---|---|---|
| Spiroketal/Spirothioketal Polymers | 1,3-dioxol-forming polymerization | 492 - 685 researchgate.netcjps.org | Pervaporation separation of methanol-toluene mixtures researchgate.netcjps.org |
These high surface area materials have demonstrated utility in separation technologies. For example, membranes made from these polymers have been used for the pervaporation separation of methanol-toluene and phenol-water mixtures, showcasing their potential in industrial chemical purification processes. researchgate.netcjps.org
Role in Supramolecular Assembly and Host-Guest Chemistry
The direct application of simple spiroketals like this compound as "hosts" in traditional host-guest chemistry is not widely documented compared to established macrocycles like cyclodextrins or calixarenes. However, the rigid and well-defined three-dimensional structure of the spirocyclic scaffold can play a significant role in supramolecular organization. By serving as a rigid core, the spiroketal unit can pre-organize appended functional groups, influencing molecular packing in the solid state and facilitating specific intermolecular interactions. In one instance, a derivative of an azaspiro[5.6]dodecene was observed to form an unusual tetracationic dimer in its crystal structure, highlighting the ability of these scaffolds to direct complex supramolecular arrangements. mdpi.com Therefore, while not a classic host, the spiroketal framework can be considered a key structural element for designing molecules that participate in controlled self-assembly processes.
Future Research Directions and Emerging Paradigms in 7 Oxaspiro 5.6 Dodec 9 Ene Chemistry
Development of Innovative Catalytic Systems for Efficient Synthesis
The efficient construction of the spiroketal core is a central theme in synthetic chemistry. Future research is increasingly focused on developing novel catalytic systems that offer higher yields, greater stereoselectivity, and milder reaction conditions compared to classical methods.
Recent advancements have moved beyond traditional acid-catalyzed cyclizations. For instance, metal-based catalysts have shown significant promise. Hg(II) salts have been identified as highly efficient catalysts for the cyclization of alkyne diols to form spiroketals under aqueous, ambient conditions. researchgate.net Lewis acids such as ethylaluminium dichloride (EtAlCl₂) have proven effective in epoxide-initiated cationic cyclization of azides to construct complex azabicyclic spiro-systems. nih.gov
A significant leap towards sustainable synthesis is the development of metal-free catalytic systems. One such innovative approach is "eSpiro," a method that utilizes anodic oxidation of malonic acids for the electrosynthesis of spiroketals. This technique avoids hazardous reagents and proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields with broad functional group tolerance. rsc.org Furthermore, the development of recyclable catalysts, such as palladium-based catalysts supported on giant calixarenes, represents a move towards greener and more industrially viable processes by simplifying purification and minimizing metal contamination in the final products. universite-paris-saclay.fr
| Catalyst System | Substrate Type | Key Features | Reported Yield |
| eSpiro (Electrosynthesis) | Malonic Acids | Metal- and mercury-free; sustainable; proceeds via anodic oxidation. | Up to 98% (batch) |
| Hg(II) Salts | Alkyne Diols/Triols | High efficiency; aqueous conditions; mild, ambient temperature. | High-yielding |
| EtAlCl₂ (Lewis Acid) | Epoxyazides | Stereoselective construction of N-containing spirocycles. | Not specified |
| Palladium on Calixarenes | Various | Recyclable; reduces metal contamination; suitable for industrial scale. | Not specified |
Exploration of Bio-Inspired and Biomimetic Synthetic Pathways
Nature provides a masterclass in the efficient synthesis of complex molecules. Consequently, bio-inspired and biomimetic strategies are becoming a cornerstone of modern synthetic chemistry. These approaches aim to replicate nature's elegant reaction cascades to assemble complex spiroketals.
A prominent biomimetic strategy involves the use of ortho-quinone methide (o-QM) intermediates. d-nb.infonih.gov For example, the total synthesis of peniphenones A-D, which includes a benzannulated spiroketal, was achieved through the reaction of a common o-QM intermediate with various nucleophiles. This approach minimizes the need for protecting groups, leading to more concise and efficient syntheses. nih.gov Similarly, a biomimetic synthesis of des-hydroxy paecilospirone (B1241544) was accomplished by combining an enol ether and an o-QM, both derived from the same lactone, to rapidly form the complete carbon skeleton. d-nb.info
The hetero-Diels-Alder reaction is another powerful bio-inspired tool for spiroketal synthesis. brayresearch.org Research groups are actively developing methods based on the reaction between an ortho-quinone methide and an exo-enol ether to construct complex spiroketal-containing natural products. brayresearch.org These biomimetic syntheses not only provide scalable access to rare natural products like paeciloketal B and bysspectin A but also offer valuable insights into their biosynthetic pathways in nature. nih.govresearchgate.net
Advanced Automation and Flow Chemistry Integration for Scalable Production
To meet the potential demands for spiroketals in pharmaceuticals and materials, scalable production is essential. Advanced automation and flow chemistry are emerging as powerful solutions to bridge the gap between laboratory-scale synthesis and industrial production. vapourtec.com
Flow chemistry, where reactions are run in a continuous stream rather than a flask, offers numerous advantages over traditional batch processing. These include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety when dealing with hazardous intermediates, and straightforward scalability by simply running the system for longer periods. vapourtec.comcam.ac.uk The synthesis of complex spiroketal-containing natural products, such as the spirangiens, has been significantly accelerated using flow chemistry. cam.ac.ukresearchgate.net Key steps, including hydrogenations and crotylations, have been adapted to flow-through processes, sometimes employing polymer-supported reagents to simplify purification. cam.ac.uk
The integration of electrochemical synthesis into a flow setup is also being explored. The "eSpiro" process has demonstrated preliminary success in a flow electrolysis configuration, integrating the electrochemical oxidation step with a downstream acid-catalyzed cyclization. rsc.org While challenges such as substrate stability and gas evolution remain, this represents a significant step towards fully automated and sustainable production of spiroketals. rsc.org The demonstrated synthesis of tens of grams of a complex spongistatin AB spiroketal fragment underscores the importance of developing syntheses that are not just step-economical but also truly scalable. nih.gov
| Parameter | Flow Chemistry | Batch Processing |
| Scalability | High (run for longer time) | Limited (requires larger vessels) |
| Heat Transfer | Excellent (high surface-area-to-volume ratio) | Poor (can lead to hotspots) |
| Safety | Enhanced (small reaction volumes, better control) | Higher risk with large volumes/exotherms |
| Reaction Control | Precise control of time, temp, stoichiometry | Less precise, potential for gradients |
| Telescoped Reactions | Easily performed without isolating intermediates | Intermediate isolation often required |
Data-Driven Design and Machine Learning Applications in Spiroketal Synthesis
The integration of computational tools, particularly data-driven design and machine learning (ML), is set to revolutionize how spiroketal synthesis is approached. rsc.org These technologies can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even designing novel molecules with desired properties. researchgate.net
Molecular modeling is already being used to rationally design spiroketals. For instance, researchers have designed and synthesized novel spiroketals that structurally mimic the coumarin (B35378) antibiotic novobiocin, with models used to predict conformations that would overlay well with the natural product's binding site. rsc.org This structure-based design can guide synthetic efforts toward molecules with a higher probability of biological activity. researchgate.net
Predict Reactivity: By analyzing vast datasets of known reactions, ML models can predict the most likely products of a given set of reactants and catalysts.
Plan Synthetic Routes: Retrosynthesis software powered by AI can propose viable synthetic pathways to complex target molecules, including spiroketals.
Discover New Catalysts: ML can screen virtual libraries of potential catalysts to identify candidates with optimal activity and selectivity for specific transformations.
While specific applications for 7-Oxaspiro[5.6]dodec-9-ene are still emerging, the principles are broadly applicable. As more reaction data becomes available, ML will undoubtedly become an indispensable tool for designing efficient, selective, and innovative syntheses of spiroketals. rsc.org
Unexplored Reactivity Patterns and Novel Transformations
While much research focuses on the synthesis of the spiroketal core, a growing area of interest lies in exploring the subsequent reactivity of the formed ring system. Understanding and exploiting the unique reactivity of compounds like this compound can open pathways to novel molecular architectures.
Research into strained spiro-compounds has revealed unexpected and synthetically useful transformations. For example, oxaspiro[2.5]octenes, synthesized via magnesium halide-catalyzed annulation, can undergo novel transformations into 4H-pyran structures. researchgate.net Similarly, highly strained systems like 4-oxaspiro[2.3]hexanes exhibit substituent-dependent rearrangements in the presence of Lewis acids, providing access to complex carbocycles. acs.org The relief of ring strain in systems like oxaspiro[2.2]pentanes can drive unique transformations, such as base-induced eliminations to form vinyl cyclopropanes or rhodium-catalyzed rearrangements to form eight-membered rings. nih.gov
The development of cascade reactions that form and then further functionalize the spiroketal in a single operation is a particularly exciting frontier. An oxidative rearrangement of enol ethers to spiroketals represents an unusual approach to this functionality. pitt.edu These explorations into novel reactivity are crucial for expanding the synthetic utility of spiroketals beyond their initial formation, enabling their use as versatile intermediates for constructing even more complex molecular frameworks.
| Starting Spiro-Compound | Reagents / Conditions | Product Type / Transformation |
| Oxaspiro[2.5]octene derivative | Heat or Acid/Base | Transformation to 4H-Pyran derivative |
| Oxaspiro[2.3]hexane derivative | BF₃·Et₂O (Lewis Acid) | Substituent-dependent rearrangement |
| Oxaspiro[2.2]pentane derivative | Rhodium catalyst | Rearrangement to eight-membered ring |
| Enol Ether | Oxidative Conditions | Oxidative rearrangement to spiroketal |
Expansion into New Areas of Material Science and Chemical Technology
The unique three-dimensional and rigid structure of the spiroketal moiety makes it an attractive scaffold for applications beyond natural product synthesis, particularly in material science and chemical technology.
In material science, the defined stereochemistry and conformational rigidity of spiro-compounds are properties that can be exploited to create novel polymers or crystalline materials with specific mechanical or optical characteristics. smolecule.com The development of synthetic routes to spirocyclic compounds with olfactory properties is already an active area of research for the perfume industry. researchgate.net
In chemical technology, spiroketals are being developed as chiral ligands and catalysts for asymmetric synthesis. mdpi.com Their rigid framework can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. Furthermore, the spiroketal unit serves as an excellent rigid core for the construction of natural product-like libraries for drug discovery. nih.gov By using the spiroketal as a three-dimensional scaffold, chemists can attach various functional groups in a spatially defined manner, creating diverse collections of molecules for high-throughput biological screening. rsc.org There is also potential for their use in agricultural chemistry, where related compounds have been explored as pesticides or herbicides. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
